Whole-Body Protein Turnover Measurement: L-[1-13C]Leucine vs. [1,2-13C2]Leucine Fractional Oxidation
A direct head-to-head comparison in 11 healthy human subjects infused with both [1-13C]leucine and [1,2-13C2]leucine for 3.5-4 hours demonstrated that the fractional oxidation (fox) of [1,2-13C2]leucine was 14 ± 1%, significantly lower than the 19 ± 1% fox measured for [1-13C]leucine [1]. From these fox data, the recovery of the 2-13C label in breath CO2 was calculated to be 58 ± 6% relative to the 1-13C label [1].
| Evidence Dimension | Fractional leucine oxidation (fox, % of infused dose) |
|---|---|
| Target Compound Data | [1-13C]leucine: fox = 19 ± 1% |
| Comparator Or Baseline | [1,2-13C2]leucine: fox = 14 ± 1% |
| Quantified Difference | 5 percentage points lower for [1,2-13C2]leucine (P=0.048); 2-13C label breath CO2 recovery is 58 ± 6% relative to 1-13C label |
| Conditions | 11 healthy human subjects; primed continuous intravenous infusion for 3.5-4 h; plasma leucine and KIC enrichments measured by GC/MS; expired 13CO2 enrichment measured by isotope ratio MS |
Why This Matters
The higher and more predictable CO2 recovery from the C1 position ensures accurate quantification of whole-body leucine oxidation, whereas the C2 label is subject to significant metabolic retention (~42%) that introduces measurement uncertainty.
- [1] Toth MJ, et al. Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans. Am J Physiol Endocrinol Metab. 2001 Aug;281(2):E233-41. doi:10.1152/ajpendo.2001.281.2.E233. View Source
